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Compound of Interest

2-Fluoro-4-isocyanato-1-
Compound Name:
methylbenzene

Cat. No.: B010440

Introduction

2-Fluoro-4-isocyanato-1-methylbenzene is a substituted aromatic isocyanate with significant
potential in organic synthesis, particularly in the development of novel pharmaceuticals and
polymers. The interplay of the electron-withdrawing fluorine and isocyanate groups with the
electron-donating methyl group on the benzene ring creates a unique electronic environment,
making a thorough spectroscopic characterization essential for its unambiguous identification
and for predicting its reactivity. This guide provides a detailed analysis of the expected Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this
compound. In the absence of published experimental spectra, this document leverages data
from analogous compounds and first principles to provide a robust predictive analysis for
researchers and drug development professionals.

The molecular structure of 2-Fluoro-4-isocyanato-1-methylbenzene is presented below. The
numbering of the carbon and hydrogen atoms is provided for clarity in the subsequent
spectroscopic analysis.

Caption: Molecular structure of 2-Fluoro-4-isocyanato-1-methylbenzene with atom
numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. The following sections detail the predicted *H and 3C NMR spectra of 2-Fluoro-4-

isocyanato-1-methylbenzene.

Predicted *H NMR Spectrum

The *H NMR spectrum is expected to show distinct signals for the aromatic protons and the
methyl protons. The chemical shifts are influenced by the electronic effects of the substituents.
The fluorine atom will introduce characteristic splitting patterns due to *H-°F coupling.

) Predicted
Predicted . .
) . Predicted Coupling ]
Proton(s) Chemical Shift o Integration
Multiplicity Constants (J,
(3, ppm)
Hz)
Methyl (CHs) ~2.3 s - 3H
JH3-H5 = 2.5 Hz,
H3 ~7.1 dd 1H
JH3-F=8.5Hz
JH5-H6 = 8.5 Hz,
H5 ~7.0 ddd JH5-H3=25Hz, 1H
JH5-F =55 Hz
JH6-H5 = JH6-F
H6 ~7.2 t 1H

=8.5Hz

Interpretation:

» Methyl Protons: The methyl group at C1 is expected to appear as a singlet around 2.3 ppm,
a typical region for methyl groups attached to an aromatic ring.

e Aromatic Protons: The three aromatic protons are chemically non-equivalent and will exhibit
complex splitting patterns. The isocyanate group is strongly electron-withdrawing, and the
fluorine atom has both inductive and mesomeric effects. The fluorine atom will also cause
splitting of the signals of nearby protons. The predicted chemical shifts and coupling
constants are based on data from analogous compounds like 4-fluorotoluene and other
substituted benzenes.
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Predicted *C NMR Spectrum

The 13C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms
in the molecule. The chemical shifts are highly dependent on the substituents, and the carbon
atoms coupled to fluorine will show characteristic splitting.

Predicted Chemical Shift (9, Predicted Multiplicity (due to

Carbon .

ppm) C-F coupling)
Methyl (CHs) ~20 q
c1 ~135 d (JC1-F = 3 Hz)
C2 ~160 d (JC2-F = 245 Hz)
C3 ~118 d (JC3-F = 22 Hz)
C4 ~130 s
C5 ~125 d (JC5-F =8 Hz)
C6 ~132 d (JC6-F =3 Hz)
Isocyanate (NCO) ~128 S

Interpretation:

o Aromatic Carbons: The carbon directly attached to the fluorine atom (C2) will show the
largest chemical shift and a large one-bond C-F coupling constant (JC2-F) of around 245 Hz.
The other aromatic carbons will also exhibit smaller C-F couplings.

 |Isocyanate Carbon: The carbon of the isocyanate group is expected to resonate in the 120-
130 ppm range.

o Methyl Carbon: The methyl carbon will appear at a characteristic high-field position around
20 ppm.

Experimental Protocol for NMR Data Acquisition

A standard protocol for acquiring high-quality NMR spectra of small organic molecules is as
follows.[1][2][3]
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Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying functional groups. The IR spectrum of
2-Fluoro-4-isocyanato-1-methylbenzene will be dominated by the very strong and
characteristic absorption of the isocyanate group.

licted | : I

Wavenumber (cm—1) Intensity Assignment
~2270 Very Strong, Sharp Asymmetric N=C=0 stretch
~3050 Medium Aromatic C-H stretch
~2950 Medium Aliphatic C-H stretch (methyl)
_ Aromatic C=C skeletal

~1600, ~1500 Medium to Strong o

vibrations
~1250 Strong C-F stretch

C-H out-of-plane bending
~820 Strong

(aromatic)

Interpretation:

» Isocyanate Stretch: The most prominent feature in the IR spectrum will be a very strong and
sharp absorption band around 2270 cm~1, which is characteristic of the asymmetric
stretching vibration of the isocyanate (-N=C=0) functional group.[4][5]

o Aromatic and Aliphatic C-H Stretches: The aromatic C-H stretching vibrations are expected
to appear just above 3000 cm~1, while the aliphatic C-H stretches of the methyl group will be
just below 3000 cm~2.[6]

e Aromatic C=C and C-F Stretches: The aromatic ring will show characteristic skeletal
vibrations in the 1600-1500 cm~1 region. A strong absorption due to the C-F stretch is
expected around 1250 cm™1.
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Experimental Protocol for ATR-FTIR Data Acquisition

Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for
obtaining IR spectra of liquid and solid samples.[6][7][8]

Background Spectrum: Ensure the ATR crystal is clean and collect a background spectrum.

o Sample Application: Place a small amount of the sample directly onto the ATR crystal. For a
liquid, a single drop is sufficient.

» Data Collection: Acquire the sample spectrum over the desired wavenumber range (e.g.,
4000-400 cm™1).

o Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after
the measurement.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which can aid in its structural elucidation. Electron lonization (El) is a hard
ionization technique that leads to extensive fragmentation.[9][10][11]

ELe_dlsje_d_Mas_s_Sp_e_ciLum_(Ele_cir_Qnngzatlom

Predicted Identity Notes
151 [M]+ Molecular ion
136 [M - CHs]* Loss of a methyl radical
122 [M-NCO]* Loss of the isocyanate group
94 [CeHaF]* Fluorophenyl cation

Interpretation:

e Molecular lon: The molecular ion peak ([M]*") is expected at m/z 151, corresponding to the
molecular weight of the compound.
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» Fragmentation: The molecule is expected to fragment in a predictable manner under electron
ionization. The loss of the methyl group would result in a fragment at m/z 136. Cleavage of
the isocyanate group would lead to a fragment at m/z 122. Further fragmentation could lead
to the formation of a fluorophenyl cation at m/z 94.

CH [C7H3FNO]*
- sLhs m/z = 136

[CsHeFNO]*

m/z = 151

[C7HeF]*
m/z =122

Click to download full resolution via product page

Caption: Predicted fragmentation pathway for 2-Fluoro-4-isocyanato-1-methylbenzene under
electron ionization.

Experimental Protocol for EI-MS Data Acquisition

A general procedure for obtaining an El mass spectrum is as follows.[9][12][13]

Sample Introduction: The sample is introduced into the ion source, typically via a direct
insertion probe or after separation by gas chromatography (GC-MS).

 lonization: The sample molecules are bombarded with a beam of high-energy electrons
(typically 70 eV), causing ionization and fragmentation.

e Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

o Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion
intensity versus m/z.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data
for 2-Fluoro-4-isocyanato-1-methylbenzene. The predicted NMR, IR, and MS spectra, along
with the detailed experimental protocols, offer a valuable resource for researchers working with
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this compound. The unique spectral features arising from the combination of the fluoro,
isocyanato, and methyl substituents provide a clear spectroscopic signature for the
unambiguous identification and characterization of this molecule.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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